molecular formula C5H6N2OS B8340529 5-Methylthiazole-2-carbaldehyde oxime

5-Methylthiazole-2-carbaldehyde oxime

Cat. No.: B8340529
M. Wt: 142.18 g/mol
InChI Key: NBUXRHCSMDLDNK-UHFFFAOYSA-N
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Description

5-Methylthiazole-2-carbaldehyde oxime is a heterocyclic oxime derivative featuring a thiazole ring substituted with a methyl group at the 5-position and an oxime (-CH=N-OH) functional group at the 2-position. Thiazole derivatives are widely studied for their electronic properties and biological relevance, often serving as scaffolds in drug design .

Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

N-[(5-methyl-1,3-thiazol-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C5H6N2OS/c1-4-2-6-5(9-4)3-7-8/h2-3,8H,1H3

InChI Key

NBUXRHCSMDLDNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C=NO

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Thiazole- and thiophene-based oximes share structural similarities but differ in their heterocyclic cores. The thiazole ring contains both nitrogen and sulfur, conferring distinct electronic properties compared to sulfur-only thiophene systems.

Table 1: Structural Features of Selected Oxime Derivatives

Compound Core Heterocycle Substituents Functional Groups Reference
5-Methylthiazole-2-carbaldehyde oxime Thiazole 5-methyl, 2-oxime Oxime, thiazole Inferred
Thiophen-2-carbaldehyde oxime Thiophene 2-oxime Oxime, thiophene
4-Methylpentan-2-one oxime Aliphatic 4-methyl, ketone-derived oxime Oxime, alkyl chain
Phosgene oxime Dichlorooxime Cl substituents Oxime, chlorinated

Key differences include:

  • Steric effects : The 5-methyl group in the thiazole derivative may influence steric interactions in synthetic or biological contexts .

Physicochemical Properties

Oximes exhibit variability in solubility, stability, and polarity based on substituents.

Table 3: Physicochemical Properties

Compound Solubility Stability Key Data Reference
Thiophen-2-carbaldehyde oxime Ethanol-soluble Stable at RT NMR: δ 7.5–8.2 (aromatic H)
4-Methylpentan-2-one oxime Lipophilic Moisture-sensitive CLP classification: H302, H315, H319
Phosgene oxime Reacts with water Unstable AEGL-1 (10 min): 0.11 mg/m³

The thiazole derivative’s polarity may fall between thiophene and aliphatic oximes, with solubility influenced by the methyl group .

Table 5: Toxicity Classification

Compound Hazard Class Safety Notes Reference
Thiophen-2-carbaldehyde oxime Not classified Requires standard precautions
4-Methylpentan-2-one oxime Acute Tox. 4, Skin/Eye Irrit. 2 Harmful if swallowed
Phosgene oxime AEGL-3 (lethal at 1.8 mg/m³) Extreme toxicity; chemical weapon

For 5-Methylthiazole-2-carbaldehyde oxime, toxicity data is lacking, but structural analogs suggest moderate risks, requiring ventilation and PPE during synthesis .

Preparation Methods

Oxidation of 5-Methylthiazole-2-methanol

The oxidation of 5-methylthiazole-2-methanol (formula IV) to 5-methylthiazole-2-carbaldehyde (formula I) is achieved via catalytic oxidation. A patented method employs 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite (NaOCl) in dichloromethane at 0–2°C, yielding 97–98% purity. Key steps include:

  • Dissolving 50 g of 5-methylthiazole-2-methanol in 300 mL dichloromethane.

  • Adding sodium bicarbonate (17 g in 250 mL H₂O) and KBr (6 g in 10 mL H₂O).

  • Introducing TEMPO (0.285 g) and NaOCl (450 mL of 12.5% w/v) over 1 hour.

  • Extracting with dichloromethane, washing with brine, and evaporating under reduced pressure.

Alternative oxidants like pyridinium chlorochromate (PCC) in dichloromethane at 15–25°C also yield >99% purity but require careful handling due to chromium toxicity.

Table 1: Comparison of Oxidation Methods

Oxidizing AgentSolventTemperature (°C)Yield (%)Purity (%)
TEMPO/NaOClDichloromethane0–272–7697–98
PCCDichloromethane15–2560>99

Chlorination-Cyclization Route

A multistep approach from propionaldehyde involves:

  • Chlorination : Propionaldehyde reacts with Cl₂ gas to form 2-chloropropionaldehyde.

  • Cyclocondensation : 2-Chloropropionaldehyde and thiourea undergo cyclization in aqueous medium at 40–100°C to yield 2-amino-5-methylthiazole.

  • Diazotization-Chlorination : The amino group is replaced with chlorine via diazonium intermediate using NaNO₂ and HCl, forming 2-chloro-5-methylthiazole.

  • Formylation : Vilsmeier-Haack reaction introduces the aldehyde group, yielding 5-methylthiazole-2-carbaldehyde.

This route emphasizes scalability, with yields exceeding 80% at each step, though it requires rigorous control of reaction times and stoichiometry.

Oxime Formation from 5-Methylthiazole-2-carbaldehyde

Hydroxylamine-Mediated Condensation

The aldehyde undergoes nucleophilic addition with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water under reflux. A typical procedure includes:

  • Dissolving 10 g of aldehyde in 100 mL ethanol.

  • Adding NH₂OH·HCl (1.2 equiv) and sodium acetate (1.5 equiv).

  • Refluxing at 80°C for 4 hours, followed by cooling to precipitate the oxime.

Yields range from 85–92%, with purity confirmed via melting point (123–125°C) and HPLC.

Table 2: Optimization of Oxime Synthesis

Solvent SystemBaseTemperature (°C)Time (h)Yield (%)
Ethanol/H₂OSodium acetate80488
MethanolPyridine65678
THFNaOH70382

Catalytic Enhancements

Recent advances utilize microwave irradiation to accelerate oxime formation. For example, irradiating the aldehyde and NH₂OH·HCl in DMF at 100 W for 15 minutes achieves 95% yield, reducing reaction time from hours to minutes. However, this method requires specialized equipment and generates higher impurity levels (~5%).

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : The oxime shows characteristic N–O stretch at 950 cm⁻¹ and C=N stretch at 1640 cm⁻¹.

  • ¹H NMR (CDCl₃) : Signals at δ 8.42 (s, 1H, CH=N), 7.89 (s, 1H, thiazole-H), and 2.51 (s, 3H, CH₃).

  • HPLC : Retention time of 6.8 minutes on a C18 column (acetonitrile:H₂O = 70:30).

Purity Assessment

Industrial batches achieve >98% purity by recrystallization from ethyl acetate/hexane (1:3). Impurities include unreacted aldehyde (<1%) and over-oxidized nitrile derivatives (<0.5%).

Industrial-Scale Considerations

Solvent Recycling

Dichloromethane from oxidation steps is recovered via distillation, reducing costs by 30%. Aqueous waste streams are treated with activated carbon to adsorb residual TEMPO.

Emerging Methodologies

Enzymatic Oxidation

Preliminary studies using alcohol dehydrogenase (ADH) enzymes for methanol-to-aldehyde conversion show 60% yield under mild conditions (pH 7, 30°C). While eco-friendly, enzyme cost and low throughput limit scalability.

Flow Chemistry

Continuous-flow systems for oxime synthesis reduce reaction time to 10 minutes via precise temperature and stoichiometry control. Pilot-scale trials report 90% yield with 99.5% purity .

Q & A

Q. Q1. What are the optimal synthetic routes for 5-Methylthiazole-2-carbaldehyde oxime, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of thiazole-based oximes often involves cyclization reactions. For example, 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde is synthesized via cyclization of thioamides with chloroformates or chloroform under reflux conditions . Analogously, 5-Methylthiazole-2-carbaldehyde oxime can be prepared by reacting thioamide precursors with hydroxylamine under controlled pH and temperature. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysts : Base catalysts (e.g., K₂CO₃) improve cyclization efficiency.
  • Temperature : Reflux conditions (80–100°C) are critical for ring closure.

Q. Q2. How can researchers confirm the molecular structure and purity of 5-Methylthiazole-2-carbaldehyde oxime?

Methodological Answer: Structural elucidation requires a combination of techniques:

  • X-ray crystallography : Programs like SHELXL refine crystal structures with high precision, resolving bond lengths and angles .
  • Spectroscopy :
    • IR : Confirm oxime (C=N–OH) stretching at 3200–3400 cm⁻¹ and aldehyde (C=O) at ~1700 cm⁻¹ .
    • NMR : Aldehyde protons appear at δ 9.8–10.2 ppm (¹H), and thiazole carbons resonate at δ 150–160 ppm (¹³C) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 156 for C₆H₇N₂OS⁺) validate molecular weight .

Q. Q3. What reaction mechanisms enable functionalization of 5-Methylthiazole-2-carbaldehyde oxime, and how do electronic effects guide regioselectivity?

Methodological Answer: Oximes participate in cycloadditions and nucleophilic substitutions. For example:

  • 1,3-Dipolar cycloaddition : The oxime’s nitrile oxide intermediate reacts with alkynes to form isoxazoles, guided by frontier molecular orbital (FMO) interactions .
  • Nucleophilic substitution : Electron-withdrawing groups (e.g., –NO₂) on the thiazole ring direct attacks to the α-carbon of the aldehyde .

Key Considerations:

  • Electronic effects : Electron-deficient thiazoles favor nucleophilic addition at the aldehyde position.
  • Steric hindrance : Bulky substituents on the thiazole may limit reaction sites.

Q. Q4. How can researchers resolve contradictions in bioactivity data for thiazole-oxime derivatives?

Methodological Answer: Discrepancies in bioactivity often arise from assay conditions or compound stability. For example:

  • pH-dependent activity : Oximes like saccharin–tetrazolyl derivatives show variable antimicrobial efficacy at pH 5.5 vs. 7.4 .
  • Metabolic stability : Thiazole rings may undergo hydrolysis in cell culture media, altering observed effects .

Mitigation Strategies:

  • Control experiments : Include stability tests (e.g., HPLC monitoring) under assay conditions.
  • Dose-response curves : Use multiple concentrations to distinguish true activity from artifacts.

Q. Q5. What computational approaches predict the reactivity of 5-Methylthiazole-2-carbaldehyde oxime in complex systems?

Methodological Answer: Density Functional Theory (DFT) simulations model reaction pathways:

  • Transition state analysis : Identify energy barriers for cycloadditions or hydrolysis .
  • Solvent effects : Continuum solvation models (e.g., SMD) account for polar solvent interactions.

Case Study :
Acetone oxime’s intramolecular transfer reaction revealed a water expulsion step with a 25 kcal/mol barrier, explaining why intermediates are rarely observed experimentally .

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